2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide
Overview
Description
2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide is an organic compound with the molecular formula C9H8ClF2NO3S. This compound is known for its unique chemical structure, which includes a chloroacetamide group and a difluoromethanesulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide typically involves the acylation of 4-aminosulfanilamide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethanesulfonyl group is particularly effective in forming strong interactions with enzyme residues, leading to potent inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- 2-chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- 2-chloro-N-(4-difluoromethylsulfanyl-phenyl)acetamide
Uniqueness
2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and other biological targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
2-chloro-N-[4-(difluoromethylsulfonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO3S/c10-5-8(14)13-6-1-3-7(4-2-6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHTAQDCJZYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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